
1-(Oxetan-3-yl)aziridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxetan-3-yl)aziridine-2-carboxylic acid is a compound that features both an oxetane and an aziridine ring. The oxetane ring is a four-membered cyclic ether, while the aziridine ring is a three-membered cyclic amine. These structural motifs are known for their high ring strain, which imparts unique reactivity to the compound.
Métodos De Preparación
The synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid typically involves the formation of the oxetane and aziridine rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be formed through intramolecular etherification or epoxide ring opening followed by ring closure . The aziridine ring can be synthesized through the reaction of aziridine derivatives with carboxylic acids or their derivatives .
Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
Análisis De Reacciones Químicas
1-(Oxetan-3-yl)aziridine-2-carboxylic acid undergoes various chemical reactions due to the high ring strain of its oxetane and aziridine rings. Common reactions include:
Ring-Opening Reactions: Both the oxetane and aziridine rings can undergo nucleophilic ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to ring-opening and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring with thiols can lead to the formation of thioethers .
Aplicaciones Científicas De Investigación
1-(Oxetan-3-yl)aziridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in drug design.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the reactivity and behavior of strained ring systems in biological environments.
Industrial Applications: It can be used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
Mecanismo De Acción
The mechanism by which 1-(Oxetan-3-yl)aziridine-2-carboxylic acid exerts its effects is primarily through its high ring strain, which makes the oxetane and aziridine rings highly reactive. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparación Con Compuestos Similares
1-(Oxetan-3-yl)aziridine-2-carboxylic acid can be compared to other compounds containing oxetane or aziridine rings:
Oxetane Derivatives: Compounds such as oxetan-3-one and oxetane-3-carboxylic acid share the oxetane ring but differ in their reactivity and applications.
Aziridine Derivatives: Compounds like aziridine-2-carboxylic acid and aziridine-2-carboxamide share the aziridine ring and are known for their reactivity towards nucleophiles.
The uniqueness of this compound lies in the combination of both oxetane and aziridine rings, which imparts a distinct reactivity profile and potential for diverse applications.
Propiedades
Fórmula molecular |
C6H9NO3 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
1-(oxetan-3-yl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-6(9)5-1-7(5)4-2-10-3-4/h4-5H,1-3H2,(H,8,9) |
Clave InChI |
KHDSKGNXDHJHSO-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1C2COC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


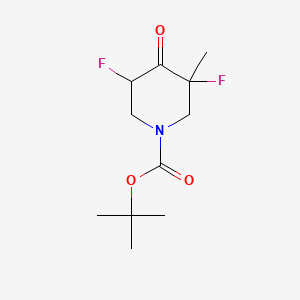
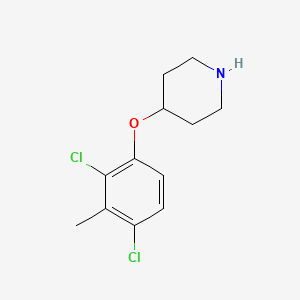

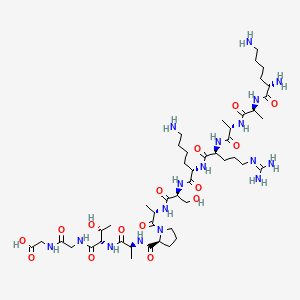
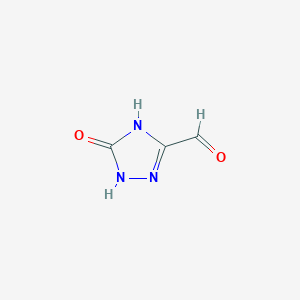
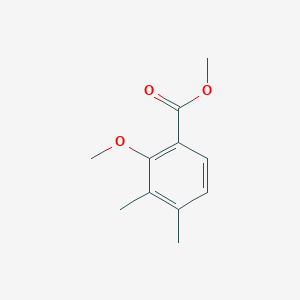
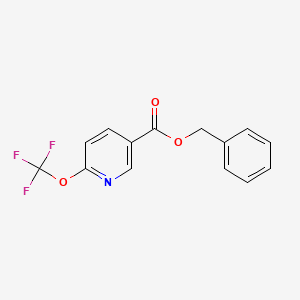
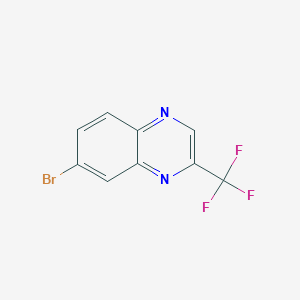
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
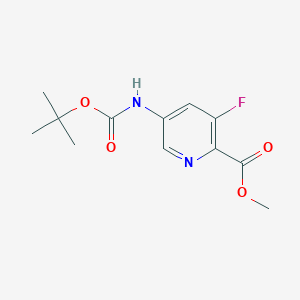
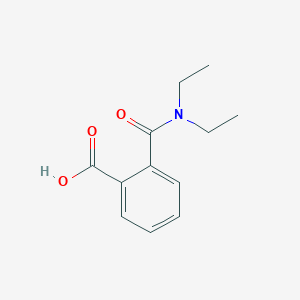
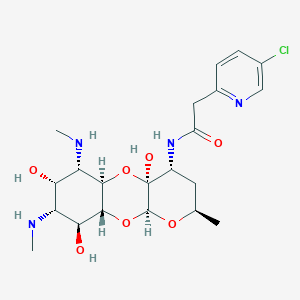
![(5S,8R,9R,17S,18S,21S,24S,26S,27R)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B13914493.png)
